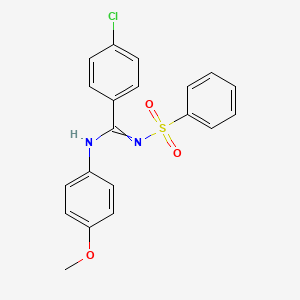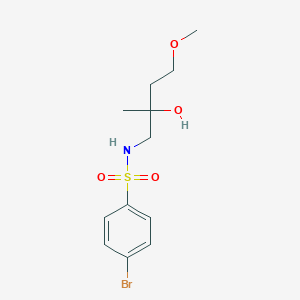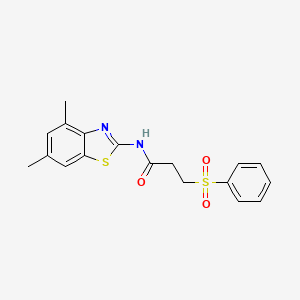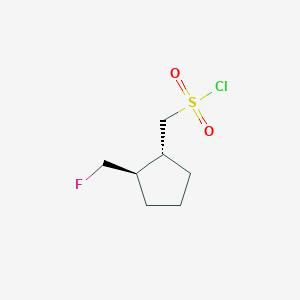
N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide involves the inhibition of enzymes such as carbonic anhydrase and urease. This compound binds to the active site of these enzymes and prevents their activity, leading to a decrease in the production of metabolites.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity and has been studied for its potential application in the treatment of various inflammatory disorders. This compound also exhibits antioxidant activity and has been studied for its potential application in the prevention of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide in lab experiments include its potent inhibitory activity against various enzymes, its antimicrobial activity, and its potential application in the treatment of various inflammatory disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Studies to determine the potential application of this compound in the treatment of various inflammatory disorders.
3. Studies to determine the potential application of this compound in the prevention of oxidative stress-related disorders.
4. Studies to determine the potential application of this compound in the treatment of various microbial infections.
5. Studies to determine the potential application of this compound in the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Further studies are required to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then reacted with benzenecarboximidoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase and urease. This compound also exhibits antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-18-13-11-17(12-14-18)22-20(15-7-9-16(21)10-8-15)23-27(24,25)19-5-3-2-4-6-19/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODAIBYIPIXJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006252.png)
![9-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3006254.png)



![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide](/img/structure/B3006264.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)
![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)


